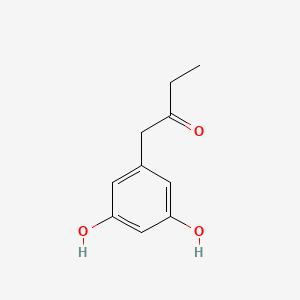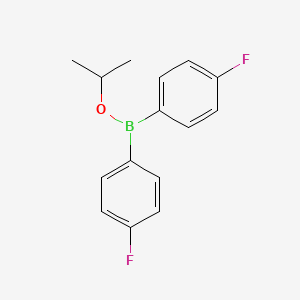
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C15H15BF2O. It is known for its unique structure, which includes two 4-fluorophenyl groups and a 1-methylethyl ester group attached to a borinic acid core. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester typically involves the reaction of 4-fluorophenylboronic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4−Fluorophenylboronic acid+Isopropyl alcohol→Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester involves its ability to interact with various molecular targets. The compound can form stable complexes with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the boron atom, which can coordinate with electron-rich sites on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Borinic acid, bis(4-chlorophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-bromophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-methylphenyl)-, 1-methylethyl ester
Uniqueness
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications.
Propriétés
Numéro CAS |
189254-48-6 |
|---|---|
Formule moléculaire |
C15H15BF2O |
Poids moléculaire |
260.09 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)-propan-2-yloxyborane |
InChI |
InChI=1S/C15H15BF2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11H,1-2H3 |
Clé InChI |
XJYDNDFZPODFJB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
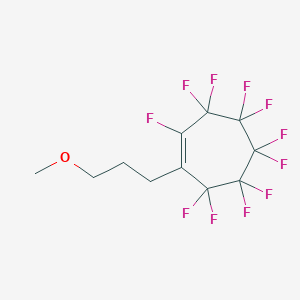

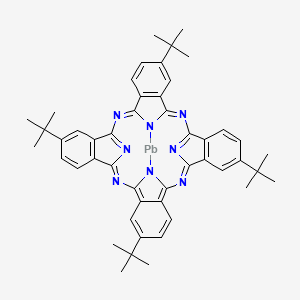
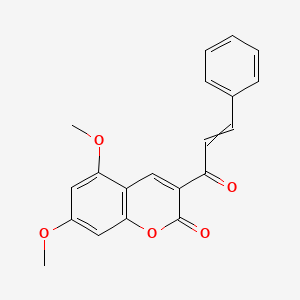
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
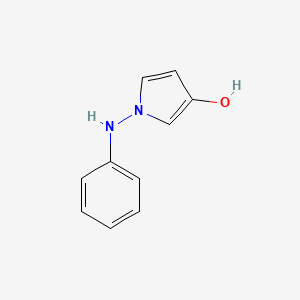
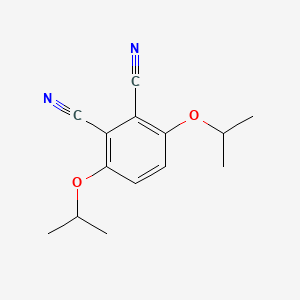
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
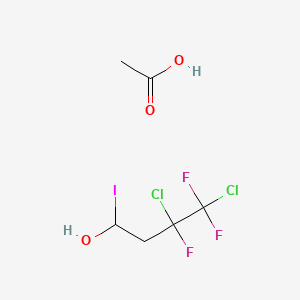
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
